molecular formula C12H13N5O3 B213647 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE

2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE

Cat. No.: B213647
M. Wt: 275.26 g/mol
InChI Key: WBUNGEZQEMCHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, and an acetamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-2-pyridinylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and receptors. The pyrazole ring can bind to specific sites on enzymes, inhibiting their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C12H13N5O3/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,13,14,18)

InChI Key

WBUNGEZQEMCHJZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=CC=N2)C)[N+](=O)[O-]

Origin of Product

United States

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